1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol
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Overview
Description
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylmagnesium bromide with 3-methylcyclopentanone under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Yb(OTf)3 in acetonitrile has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as sodium hydride (NaH) in DMF (Dimethylformamide).
Major Products Formed
Oxidation: 1-(2-Methoxyphenyl)-3-methylcyclopentanone.
Reduction: 1-(2-Methoxyphenyl)-3-methylcyclopentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound’s ability to undergo oxidation and reduction reactions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its stimulant effects and use in party pills.
1-(2-Methoxyphenyl)-2-propanol: Used in the synthesis of pharmaceuticals and fragrances.
Uniqueness
1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-13(14,9-10)11-5-3-4-6-12(11)15-2/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
KJMZHYJLNSYUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C2=CC=CC=C2OC)O |
Origin of Product |
United States |
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